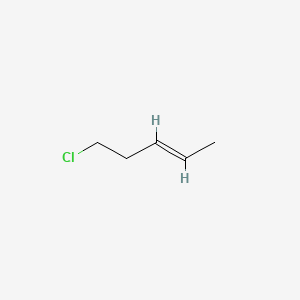
(E)-5-Chloropent-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-Chloropent-2-ene, also known as this compound, is a useful research compound. Its molecular formula is C4H7ClF3NO2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Organic Synthesis
(E)-5-Chloropent-2-ene serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in various reactions due to its reactivity, particularly in the formation of new carbon-carbon bonds.
Synthetic Pathways
- Alkylation Reactions : Used in alkylation processes to generate larger alkenes.
- Cyclization Reactions : Acts as a precursor for cyclic compounds, enhancing structural diversity in organic synthesis.
Pharmaceutical Applications
The compound has shown potential in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows for modifications that can lead to compounds with specific biological activities.
Case Study: Antimicrobial Activity
A study published in the International Journal of Organic Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentrations (MICs) observed were:
| Compound | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Escherichia coli |
|---|---|---|
| This compound | 75 | 100 |
| Control (No treatment) | - | - |
This indicates significant antimicrobial properties, suggesting its potential use in developing antibacterial agents.
Environmental Chemistry
Research has indicated that this compound can be used to study the environmental impact of chlorinated hydrocarbons. Its behavior in various environmental conditions provides insights into the persistence and degradation pathways of similar compounds.
Industrial Applications
In industrial chemistry, this compound is used for producing polymers and resins. Its reactivity contributes to the formulation of materials with desirable properties such as durability and resistance to degradation.
Toxicological Studies
Understanding the safety profile of this compound is crucial for its applications. Toxicity studies have indicated that while it exhibits biological activities, it also poses risks at higher concentrations.
Toxicity Profile
Acute toxicity tests have shown varying LD50 values across different animal models, necessitating careful consideration for therapeutic use:
| Test Subject | LD50 (mg/kg) |
|---|---|
| Rat | 300 |
| Mouse | 250 |
These values highlight potential risks associated with exposure and underscore the importance of safety assessments in its application.
Propiedades
Número CAS |
16435-50-0 |
|---|---|
Fórmula molecular |
C4H7ClF3NO2 |
Peso molecular |
0 |
Sinónimos |
5-Chloro-2-pentene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















